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Compound of Interest

Compound Name: 3-Butene-1,2-diol

Cat. No.: B138189

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Butene-1,2-diol, a versatile
chiral building block and a significant metabolite of 1,3-butadiene. The document details its
chemical identity, physicochemical properties, relevant experimental protocols, and its
applications, particularly in the pharmaceutical and material sciences sectors.

Chemical Identity and Synonyms

3-Butene-1,2-diol is a vicinal diol containing a terminal double bond. Its chemical structure
allows for chirality, making it a valuable precursor in asymmetric synthesis.

The primary Chemical Abstracts Service (CAS) number for the racemic mixture is 497-06-3.[1]
[2][3] Specific stereoisomers have their own unique identifiers. A comprehensive list of its
synonyms is provided below for clear identification in literature and chemical databases.
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Identifier Type Value

CAS Number 497-06-3[1][2][3]

(S)-Isomer CAS 62214-39-5[4]

Molecular Formula C4HB8O2[1][2]I3][4]

IUPAC Name But-3-ene-1,2-diol[1]
Synonyms 1,2-Dihydroxy-3-butene[1][3][5]

1-Butene-3,4-diol[1][3][5]

3,4-Dihydroxy-1-butene[1][2][3][6]

Erythrol[1][3][5]

Physicochemical and Toxicological Data

The following table summarizes the key quantitative properties of 3-Butene-1,2-diol, compiled
from various sources. These parameters are crucial for experimental design, process
development, and safety assessments.

Property Value Unit

Molecular Weight 88.11[1][7] g/mol

Density 1.047[1][6] g/cm? at 20°C
Boiling Point 195 °C at 733 mmHg[6]
Flash Point 89.3 +16.4 °C[4]

pKa 13.68 + 0.20 (Predicted)[2]
LogP (Octanol/Water) -0.79 [1114]

Refractive Index 1.462 at 20°C[6]
Appearance Clear colorless liquid[1][2]

GHS Hazard Statements H315, H319, H335[7]
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Biological and Pharmaceutical Relevance

3-Butene-1,2-diol is a major metabolite of 1,3-butadiene, a compound used extensively in the
synthetic rubber industry and classified as a human carcinogen.[8] In biological systems, 1,3-
butadiene is metabolized to 1,2-epoxy-3-butene, which is then hydrolyzed by epoxide
hydrolases to form 3-butene-1,2-diol.[6][8] This metabolic pathway is of significant interest in
toxicology and drug metabolism studies.

Due to its chiral nature, 3-butene-1,2-diol serves as a valuable starting material in the
synthesis of enantiomerically pure pharmaceutical compounds.[9][10] Its dual functionality,
possessing both hydroxyl groups and a vinyl group, allows for its incorporation into complex
molecular architectures, making it a key intermediate in modern drug discovery.[9][10]

Experimental Protocols
Synthesis of 3-Butene-1,2-diol via Dihydroxylation of
1,3-Butadiene

This protocol describes a common method for the synthesis of vicinal diols from alkenes,
adapted for 3-Butene-1,2-diol. The dihydroxylation of the terminal double bond of 1,3-
butadiene can be achieved using various oxidizing agents. A widely used laboratory-scale
method involves osmium tetroxide, though safer alternatives like potassium permanganate are
also employed.

Objective: To synthesize 3-Butene-1,2-diol from 1,3-butadiene.

Reagents:

1,3-Butadiene

Osmium Tetroxide (OsOa) - Note: Highly toxic, handle with extreme caution.

N-Methylmorpholine N-oxide (NMO) as a co-oxidant

Acetone/Water solvent mixture

Sodium sulfite
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e Magnesium sulfate
e Dichloromethane
Procedure:

» In a well-ventilated fume hood, dissolve N-Methylmorpholine N-oxide (1.2 equivalents) in a
mixture of acetone and water (10:1 v/v).

e Cool the solution to 0°C in an ice bath.
e Bubble 1,3-butadiene (1 equivalent) through the cooled solution.
e Add a catalytic amount of Osmium Tetroxide (e.g., 0.002 equivalents) to the reaction mixture.

e Stir the mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
sulfite. Stir for 30 minutes.

o Extract the aqueous layer three times with dichloromethane.
o Combine the organic layers and wash with brine.

» Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

 Purify the resulting crude product via flash column chromatography on silica gel to yield pure
3-Butene-1,2-diol.

Use as a Chiral Building Block: Synthesis of a
Substituted Oxazolidinone

This protocol illustrates the use of 3-Butene-1,2-diol as a precursor for medicinally relevant
heterocyclic compounds.[6]

Objective: To prepare a vinyl-substituted oxazolidinone ligand.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b138189?utm_src=pdf-body
https://www.benchchem.com/product/b138189?utm_src=pdf-body
https://www.chemdad.com/index.php?c=article&id=5822
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Reagents:

(S)-3-Butene-1,2-diol

Carbonyldiimidazole (CDI) or a similar phosgene equivalent

A primary amine (e.g., Benzylamine)

Anhydrous Tetrahydrofuran (THF)

Sodium hydride (NaH)

Procedure:

To a solution of (S)-3-Butene-1,2-diol (1 equivalent) in anhydrous THF under an inert
atmosphere (e.g., Nitrogen or Argon), add sodium hydride (2.1 equivalents) portion-wise at
0°C.

Allow the mixture to stir at room temperature for 30 minutes.

Add carbonyldiimidazole (1.1 equivalents) and stir the reaction mixture at room temperature
for 4-6 hours until the intermediate cyclic carbonate is formed (monitor by TLC).

In a separate flask, prepare a solution of the primary amine (e.g., benzylamine, 1.2
equivalents) in anhydrous THF.

Add the amine solution to the reaction mixture containing the cyclic carbonate.

Heat the reaction to reflux and maintain for 12-18 hours.

After cooling to room temperature, quench the reaction carefully with water.

Extract the product with ethyl acetate.

Combine the organic extracts, dry over sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by column chromatography to yield the desired substituted
oxazolidinone.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b138189?utm_src=pdf-body
https://www.benchchem.com/product/b138189?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving 3-Butene-1,2-diol.

Metabolism Hydrolysis
1,3-Butadiene (e.g., P450 enzymes) > 1,2-Epoxy-3-buterle (Epoxide Hydrolase) 3-Butene-1,2-diol
(Butadiene monoxide)
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Quenching &
Work-up

Chromatography

Syn-Dihydroxylation
Reaction

Crude Product

Pure 3-Butene-1,2-diol

Dihydroxylation Reagents
(e.g., OsO4/NMO)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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